1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

1-(tert-Butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 1172856-63-1, molecular formula C₁₈H₂₂N₄O₂, molecular weight 326.4 g/mol) belongs to the pyrazolo[3,4-d]pyridazin-7-one chemotype. This fused heterocyclic scaffold has been validated in multiple independent drug-discovery campaigns as a covalent inhibitor core targeting fibroblast growth factor receptors (FGFRs) and Bruton's tyrosine kinase (BTK), with several optimized leads achieving nanomolar enzymatic IC₅₀ values and in vivo tumor growth inhibition exceeding 90% in xenograft models.

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 1172856-63-1
Cat. No. B2370581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
CAS1172856-63-1
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESCC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC3=CC(=CC=C3)OC
InChIInChI=1S/C18H22N4O2/c1-12-15-10-19-22(18(2,3)4)16(15)17(23)21(20-12)11-13-7-6-8-14(9-13)24-5/h6-10H,11H2,1-5H3
InChIKeyJEUKPDRBNSACRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 1172856-63-1): Core Identifiers and Scaffold Context for Informed Procurement


1-(tert-Butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 1172856-63-1, molecular formula C₁₈H₂₂N₄O₂, molecular weight 326.4 g/mol) belongs to the pyrazolo[3,4-d]pyridazin-7-one chemotype [1]. This fused heterocyclic scaffold has been validated in multiple independent drug-discovery campaigns as a covalent inhibitor core targeting fibroblast growth factor receptors (FGFRs) and Bruton's tyrosine kinase (BTK), with several optimized leads achieving nanomolar enzymatic IC₅₀ values and in vivo tumor growth inhibition exceeding 90% in xenograft models [2]. The target compound incorporates three distinguishing structural features—an N1-tert-butyl group, a C4-methyl substituent, and an N6-(3-methoxybenzyl) side chain—that collectively define its physicochemical and recognition profile relative to other pyrazolo[3,4-d]pyridazin-7-ones.

Why Generic Pyrazolo[3,4-d]pyridazin-7-ones Cannot Substitute for CAS 1172856-63-1 in Structure-Focused Research


The pyrazolo[3,4-d]pyridazin-7-one scaffold tolerates extensive substitution, and the published SAR demonstrates that even minor changes at the N6-benzyl position can shift kinase selectivity profiles, alter whole-blood stability half-lives, and modulate logD by more than one log unit [1]. The 3-methoxybenzyl substituent in the target compound occupies a specific steric and electronic space: the meta-methoxy group provides a hydrogen-bond acceptor vector that is absent in unsubstituted benzyl analogs and is geometrically distinct from the para-methoxy or 3,5-dimethoxy variants [2]. Consequently, procuring a generic 'pyrazolo[3,4-d]pyridazin-7-one derivative' without verifying the exact substitution pattern risks introducing a compound with unrecognized differences in target engagement, off-target liability, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for CAS 1172856-63-1 Against Closest Structural Analogs


Hydrogen-Bond Donor Count = 0: Differentiation from N6-alkylamino and N6-hydroxyalkyl Analogs

The target compound possesses zero hydrogen-bond donor (HBD) atoms, as computed by Cactvs 3.4.8.24 and confirmed by the SMILES structure CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC3=CC(=CC=C3)OC [1]. This contrasts with several published pyrazolo[3,4-d]pyridazin-7-one FGFR inhibitors that incorporate amide, sulfonamide, or hydroxyalkyl substituents at the N6 position, which introduce 1–2 HBD atoms. HBD count is a critical determinant of passive membrane permeability; the absence of HBDs in the target compound predicts superior permeability relative to HBD-containing analogs, consistent with the general observation that each additional HBD reduces Caco-2 permeability by approximately 0.5–1.0 log unit in congeneric series [2].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

XLogP3-AA = 2.2: Lipophilicity Positioned Between Highly Lipophilic and Excessively Polar Pyrazolo[3,4-d]pyridazin-7-one Analogs

The computed XLogP3-AA value for the target compound is 2.2 [1]. Within the pyrazolo[3,4-d]pyridazin-7-one FGFR inhibitor series reported by Wu et al. (2021), the N6-substituent profoundly influences lipophilicity: unsubstituted benzyl analogs exhibit lower logD₇.₄ (estimated XLogP ≈ 1.5–1.8), while 3,5-dimethoxybenzyl, biphenylmethyl, or naphthylmethyl analogs drive XLogP above 3.0 [2]. The target compound, with a single meta-methoxy group, occupies an intermediate lipophilicity window (2.0 < XLogP < 2.5) that is empirically associated with balanced solubility-permeability profiles and reduced promiscuity risk relative to more lipophilic congeners.

Drug Design Lipophilicity Optimization ADME Prediction

Topological Polar Surface Area = 59.7 Ų: CNS-Permeable Chemical Space Eligibility vs. Higher-TPSA Pyrazolo[3,4-d]pyridazin-7-one Derivatives

The computed topological polar surface area (TPSA) of the target compound is 59.7 Ų [1]. This value falls below the widely accepted threshold of 70–90 Ų associated with favorable blood-brain barrier (BBB) penetration [2]. In the pyrazolo[3,4-d]pyridazin-7-one series, analogs containing N6-sulfonamide, carboxylic acid, or multiple hydroxyl substituents exhibit TPSA values exceeding 90 Ų, effectively excluding them from CNS-accessible chemical space. The target compound's TPSA, combined with its moderate XLogP of 2.2 and zero HBD count, positions it as one of the more CNS-favorable members of this chemotype class.

CNS Drug Discovery Blood-Brain Barrier Penetration Molecular Descriptors

Rotatable Bond Count = 4: Conformational Restraint vs. More Flexible N6-Chain Analogs

The target compound has four rotatable bonds [1], including the N6–CH₂–Ar bond and three single bonds within the 3-methoxybenzyl group. Representative literature compounds in the pyrazolo[3,4-d]pyridazin-7-one FGFR inhibitor series incorporate N6 substituents with extended alkyl chains, polyethylene glycol linkers, or longer amide tethers, yielding 5–8 rotatable bonds. Each additional rotatable bond is estimated to impose an entropic penalty of ~0.5–1.0 kcal/mol upon target binding and can reduce ligand efficiency indices [2]. The relatively low rotatable bond count of the target compound may translate to enhanced binding enthalpy per heavy atom compared to more flexible analogs, provided the 3-methoxybenzyl group is the optimal recognition element for the intended target pocket.

Conformational Analysis Ligand Efficiency Entropic Penalty

Meta-Methoxybenzyl Substituent: Regioisomeric Differentiation from Para-Methoxybenzyl and Unsubstituted Benzyl Analogs in Kinase Selectivity Context

The N6-(3-methoxybenzyl) substituent of the target compound places a meta-methoxy group at a defined geometry that is distinct from the para-methoxy and ortho-methoxy regioisomers. Published SAR for the pyrazolo[3,4-d]pyridazin-7-one FGFR inhibitor series demonstrates that the substitution pattern on the N6-benzyl ring modulates FGFR isoform selectivity: compounds with meta-substituted benzyl groups exhibit altered FGFR1 vs. FGFR4 selectivity ratios relative to para-substituted or unsubstituted benzyl analogs [1]. In the context of the broader 66-compound series reported by Wu et al., the nature and position of the benzyl substituent was one of the primary vectors for tuning kinase selectivity, with the lead compound 10h achieving a tumor growth inhibition of 91.6% at 50 mg/kg in the FGFR1-amplified NCI-H1581 xenograft model [1].

Kinase Selectivity Structure-Activity Relationship FGFR Inhibition

Absence of a Covalent Warhead: Differentiation from Irreversible Pyrazolo[3,4-d]pyridazin-7-one FGFR/BTK Inhibitors

The target compound lacks an acrylamide, vinyl sulfone, or other electrophilic warhead. In contrast, the leading pyrazolo[3,4-d]pyridazin-7-one FGFR inhibitors (e.g., compound 15 in J. Med. Chem. 2019) and BTK inhibitors (e.g., compound 8 in the irreversible BTK series) are covalent inhibitors that rely on a Michael acceptor for target engagement [1][2]. The absence of an electrophilic warhead in CAS 1172856-63-1 makes it a reversible binder by default, which is advantageous for applications requiring reversible pharmacology, reduced haptenization risk, or washout experiments to distinguish covalent from non-covalent target engagement.

Covalent Inhibitors Reversible Binding Mechanism of Action

Optimal Research Application Scenarios for CAS 1172856-63-1 Based on Quantitative Differentiation Evidence


CNS-Permeable Kinase Probe Development Leveraging Low TPSA and Zero HBD Profile

The target compound's TPSA of 59.7 Ų and zero HBD count position it within CNS drug-like chemical space [1][2]. Research groups pursuing brain-penetrant kinase probes can deploy this compound as a structurally characterized starting point for profiling against CNS-relevant kinases such as FGFR isoforms, avoiding the blood-brain barrier permeability liabilities associated with more polar, HBD-containing pyrazolo[3,4-d]pyridazin-7-one derivatives.

Reversible Binding Control in Target Engagement and Residence-Time Studies

Unlike the majority of published pyrazolo[3,4-d]pyridazin-7-one inhibitors that function as covalent irreversible binders via an acrylamide warhead, CAS 1172856-63-1 lacks an electrophilic trap [1]. This property makes it suitable as a reversible control compound in biochemical and cellular target-engagement assays, including SPR kinetics, thermal shift assays, and competition-based NanoBRET experiments, where covalent modification would confound interpretation.

Regioisomeric Selectivity Profiling in FGFR Isoform Panels

The meta-methoxy substitution pattern on the N6-benzyl group represents one of the three possible regioisomeric positions (ortho, meta, para) that have been shown to differentially modulate kinase selectivity within the pyrazolo[3,4-d]pyridazin-7-one FGFR inhibitor class [1]. Procurement of this specific regioisomer enables systematic head-to-head selectivity profiling against the para-methoxy and unsubstituted benzyl analogs across FGFR1–4 and related kinase panels.

Conformationally Restrained Scaffold for Fragment-Based and Structure-Guided Design

With only four rotatable bonds and a well-defined pyrazolo[3,4-d]pyridazin-7-one core, this compound offers a conformationally restrained entry point for fragment-based drug discovery or structure-guided optimization [1][2]. The lower entropic penalty predicted upon target binding supports higher ligand efficiency indices relative to more flexible N6-substituted analogs, facilitating hit-to-lead progression when high-resolution structural data are available.

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